Alogliptin Related Compound 18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

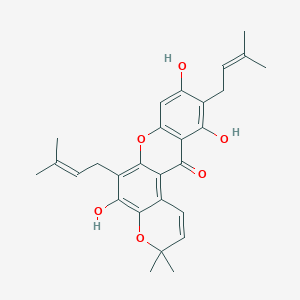

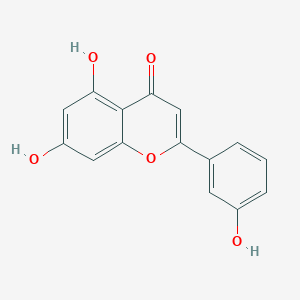

Alogliptin Related Compound 18 is a derivative of Alogliptin, which is an oral anti-diabetic drug belonging to the dipeptidyl peptidase-4 inhibitor class. Alogliptin is used to manage blood sugar levels in patients with type 2 diabetes mellitus by inhibiting the enzyme dipeptidyl peptidase-4, thereby increasing the levels of incretin hormones that regulate glucose homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Alogliptin Related Compound 18 involves several synthetic steps. One of the key intermediates in the synthesis is R-3-aminopiperidine dihydrochloride. The preparation method for this intermediate involves Hoffmann rearrangement of a racemic compound 3-piperidine carboxamide under the action of 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid. The reaction is carried out in an ethanol-water mixture, which is environmentally friendly and cost-effective .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using the same synthetic route with optimized reaction conditions to ensure high yield and purity. The overall yield of the intermediate R-3-aminopiperidine dihydrochloride can reach 89%-93%, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

Alogliptin Related Compound 18 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, fluoboric acid for Hoffmann rearrangement, and various solvents like ethanol and water for reaction media .

Major Products Formed

The major products formed from these reactions include the desired intermediate compounds that are further processed to obtain this compound with high chirality purity (ee value > 99.5%) .

Scientific Research Applications

Alogliptin Related Compound 18 has several scientific research applications, including:

Chemistry: Used in the synthesis of various derivatives for studying structure-activity relationships.

Biology: Investigated for its effects on cellular pathways and enzyme inhibition.

Medicine: Explored for its potential as an anti-diabetic agent and its effects on glucose homeostasis.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Alogliptin Related Compound 18 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones such as glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1. These hormones increase insulin synthesis and release from pancreatic beta cells and decrease glucagon secretion from pancreatic alpha cells, thereby regulating glucose levels in the blood .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Alogliptin Related Compound 18 include:

- Sitagliptin

- Saxagliptin

- Linagliptin

- Vildagliptin

- Teneligliptin

- Anagliptin

Uniqueness

This compound is unique due to its high chirality purity and specific synthetic route that ensures high yield and environmentally friendly production. Additionally, it exhibits a favorable pharmacokinetic profile and prolonged release pattern when formulated into nanoparticles .

Properties

CAS No. |

1430222-09-5 |

|---|---|

Molecular Formula |

C26H23N5O4 |

Molecular Weight |

469.5 |

Appearance |

Solid powder |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

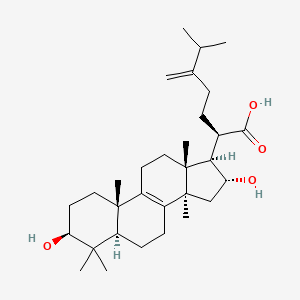

![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)